molecular formula C13H19N3O B2711018 5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile CAS No. 1487953-16-1

5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Cat. No.: B2711018
CAS No.: 1487953-16-1
M. Wt: 233.315
InChI Key: XJJXKCIHIFIVAV-UHFFFAOYSA-N
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Description

5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with formyl and dimethyl groups, as well as a nitrile group attached to a dimethylpentane chain

Preparation Methods

The synthesis of 5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Formylation: The pyrazole ring can be formylated using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

    Attachment of the nitrile group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar compounds to 5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile include:

    Ethyl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)benzoate: This compound has a similar pyrazole ring but with different substituents.

    3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoic acid: Another compound with a pyrazole ring and formyl group, but with a different chain structure.

The uniqueness of this compound lies in its specific combination of functional groups and chain structure, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-12(8-17)11(2)16(15-10)7-5-6-13(3,4)9-14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJXKCIHIFIVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(C)(C)C#N)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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